5-Ethylhydantoin
Overview
Description
5-Ethylhydantoin is a derivative of hydantoin, which is a heterocyclic organic compound with a variety of applications, particularly in the pharmaceutical industry. While the provided papers do not directly discuss 5-ethylhydantoin, they do provide insights into the properties and synthesis of related hydantoin derivatives, which can be informative for understanding 5-ethylhydantoin.
Synthesis Analysis
The synthesis of hydantoin derivatives can be achieved through various synthetic routes. For instance, 5-methylenehydantoins and their derivatives can be obtained through different synthetic methods and can undergo a wide range of reactions, including Diels–Alder and conjugate addition reactions . Similarly, the synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins has been improved by using ultrasonic irradiation, which provides a rapid and efficient method without side products . These methods could potentially be adapted for the synthesis of 5-ethylhydantoin.
Molecular Structure Analysis
The molecular structure of hydantoin derivatives is crucial for their chemical properties and biological activities. For example, the study of 5-methylhydantoin involved detailed analysis of the electronic structure and stabilizing orbital interactions using natural bond orbital (NBO) analysis . The molecular and crystal structures of certain thiohydantoin derivatives were also established through X-ray diffraction analysis . These analyses provide a foundation for understanding the molecular structure of 5-ethylhydantoin.
Chemical Reactions Analysis
Hydantoin derivatives can participate in various chemical reactions. The reactivity of 5-methylenehydantoins with different nucleophiles and electrophilic reagents has been documented, indicating that the hydantoin moiety is a poor electron-withdrawing group . Additionally, the photofragmentation of 5-methylhydantoin under UV irradiation has been observed, yielding products such as isocyanic acid and carbon monoxide . These studies suggest that 5-ethylhydantoin may also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydantoin derivatives are influenced by their molecular structure. The glass forming ability and crystallization behavior of 5-ethyl-5-methylhydantoin have been investigated, revealing a high crystallization propensity and the influence of chirality on these properties . The thermal properties and polymorphism of 5-methylhydantoin have also been characterized, identifying different polymorphs with distinct crystallographic arrangements . These findings can be extrapolated to predict the behavior of 5-ethylhydantoin in various states.
Scientific Research Applications
Chromatographic Analysis
5-Ethylhydantoin and its derivatives have been analyzed using gas chromatographic methods. For instance, a study focused on the determination of ethotoin, a related compound, in human plasma, highlighting the importance of chromatographic techniques in understanding the pharmacokinetics of hydantoin derivatives (Yonekawa, Kupferberg, & Cantor, 1975).
Structural Analysis and Anticonvulsant Properties
The structure of related hydantoin compounds, such as (+)-(S)-5-phenyl-5-ethylhydantoin, has been determined to understand their anticonvulsant properties. The unique structural characteristics of these compounds contribute to their biological activities (Coquerel, Petit, & Robert, 1993).
Glass Forming Ability and Crystallization
The glass forming ability and crystallization behavior of 5-ethyl-5-methylhydantoin, a chiral active pharmaceutical ingredient, have been studied. These characteristics are crucial for drug formulation and stability (Atawa et al., 2018).
Preferential Crystallization
The preferential crystallization and crystal growth of chiral molecules like 5-ethyl-5-methylhydantoin have been examined. Such studies are significant in the separation and purification processes of pharmaceutical compounds (Beilles et al., 2001).
Development of Bioactive Analogues
5-Ethylidenehydantoins have inspired the synthesis of analogues due to their extensive biological activities. This research contributes to the development of new therapeutic agents (Yu et al., 2018).
Photostability in Simulated Space Radiations
The photostability of 5-ethyl-5-methylhydantoin under simulated space radiations has been evaluated. This research provides insights into the stability of pharmaceutical compounds in extreme environments (Sarker et al., 2012).
Solvent Effects on Absorption Spectra
The effects of solvents on the absorption spectra of 5-alkyl-5-arylhydantoins have been studied to understand their interactions and structure-activity relationships. This research aids in predicting the behavior of these compounds in biological systems (Hmuda et al., 2013).
Synthesis of Hydantoin Derivatives
New hydantoin derivatives, such as 5-alkylthiomethyl or 5-alkylsulfonylmethylhydantoins, have been synthesized for potential anti-inflammatory and analgesic activities (Oh et al., 1989).
Incorporation into Oligodeoxyribonucleotides
5-Hydroxy-5-methylhydantoin, a nucleobase lesion, has been synthesized and incorporated into chemical DNA fragments. This is pivotal for studying the effects of radiation on DNA (Guy, Dubet, & Teoule, 1993).
Antibacterial Coatings
N-halamine coatings using hydantoin derivatives have been developed for cotton fabric, demonstrating their potential in antimicrobial applications (Luo et al., 2017).
Fungicidal Activity
Hydantoins and their analogs have been synthesized and evaluated for fungicidal activity, contributing to the development of new pesticides (Marton et al., 1993).
Safety And Hazards
5-Ethylhydantoin may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Protective equipment, including gloves and eye protection, should be worn when handling this substance .
properties
IUPAC Name |
5-ethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRXBZGVHQUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019316 | |
Record name | 2-Ethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylhydantoin | |
CAS RN |
15414-82-1 | |
Record name | 5-Ethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15414-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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